6P73 protein - 147571-25-3

6P73 protein

Catalog Number: EVT-1516935
CAS Number: 147571-25-3
Molecular Formula: C5H9O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6P73 protein is derived from the organism Homo sapiens and is classified as a ribosomal protein. Ribosomal proteins are essential components of ribosomes, which are the cellular machinery responsible for translating mRNA into polypeptide chains. The classification of 6P73 protein falls within the broader category of structural proteins that contribute to the formation and function of ribosomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6P73 protein can be analyzed through various methodologies, including ribosome profiling and mass spectrometry. Ribosome profiling provides insights into the translation rates by analyzing the distribution of ribosomes along mRNA molecules. This technique involves:

  1. Arresting Translation: Treatment with cycloheximide halts elongation, allowing researchers to capture ribosome-protected mRNA fragments.
  2. Digestion and Sequencing: Non-protected mRNA is digested, and the remaining fragments are sequenced to determine ribosome occupancy.
  3. Data Analysis: The resulting data allows for quantitative modeling of protein synthesis rates, providing insights into how efficiently 6P73 protein is produced under various conditions .
Molecular Structure Analysis

Structure and Data

The molecular structure of 6P73 protein consists of a complex arrangement of amino acids that form its three-dimensional conformation. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which elucidate the spatial arrangement of atoms within the protein. Understanding its structure is crucial for determining how it interacts with other biomolecules during translation.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving 6P73 protein primarily occur during the translation process. Key reactions include:

  • Peptide Bond Formation: This occurs between adjacent amino acids facilitated by the ribosome, where the carboxyl group of one amino acid reacts with the amino group of another, releasing water.
  • Post-Translational Modifications: Following synthesis, 6P73 protein may undergo various modifications such as phosphorylation or glycosylation, which can alter its function and activity.

These reactions are essential for ensuring that 6P73 protein achieves its functional conformation and activity within the cell.

Mechanism of Action

Process and Data

The mechanism of action for 6P73 protein involves its role in facilitating translation at the ribosome. The process can be summarized as follows:

  1. Binding to Ribosomes: The protein associates with ribosomal subunits, contributing to their structural integrity.
  2. Aiding Translation Initiation: It plays a role in recognizing mRNA and facilitating the assembly of translation initiation complexes.
  3. Regulating Translation Efficiency: By interacting with various initiation factors, 6P73 can influence the rate at which proteins are synthesized.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6P73 protein include its solubility in aqueous solutions and stability under physiological conditions. Its chemical properties involve:

  • Molecular Weight: The molecular weight of 6P73 protein is essential for understanding its behavior in biochemical assays.
  • Isoelectric Point: This property affects how the protein interacts with other molecules under varying pH conditions.

Analyses such as circular dichroism spectroscopy can provide insights into its secondary structure, while thermal stability assays help determine its robustness under different environmental conditions .

Applications

Scientific Uses

6P73 protein has several applications in scientific research:

  • Understanding Protein Synthesis: It serves as a model for studying translation mechanisms, providing insights into how proteins are synthesized within cells.
  • Drug Development: Targeting components like 6P73 may offer therapeutic avenues for diseases linked to dysregulated protein synthesis.
  • Biotechnology: Its role in translation makes it a potential candidate for engineering more efficient synthetic biology systems aimed at producing valuable proteins.
Structural Characterization of 6P73 Protein

X-ray Crystallography Analysis of Cytochrome c-Nitrite Reductase

The 6P73 protein (PDB ID: 6P73) represents Shewanella oneidensis cytochrome c nitrite reductase (ccNiR), resolved at 1.65 Å resolution using X-ray diffraction [1]. Key crystallographic parameters include:

  • Space group: P 21 21 21
  • Unit cell dimensions: a = 50.18 Å, b = 96.07 Å, c = 222.6 Å (α = β = γ = 90°)
  • R-values: Rwork = 0.171, Rfree = 0.211, Robserved = 0.172 [1]

The structure was determined using the experimental starting model and refined with PHENIX, with data processed via MOSFLM/SCALA [1]. A breakthrough finding was the trapping of a catalytic intermediate—an {FeNO}7 species at the active site heme—achieved by controlling electrochemical potential during reduction. This intermediate, undetectable under standard catalytic conditions (-120 mV), was stabilized at +246 mV (vs. SHE, pH 7) and characterized by UV/vis spectropotentiometry and EPR spectroscopy [1]. The crystallographic data reveal a two-electron reduction step for nitrite-loaded ccNiR, contrasting with the one-electron reduction observed for cyanide-bound forms.

Table 1: Crystallographic Data for 6P73 (ccNiR)

ParameterValue
Resolution1.65 Å
Space GroupP 21 21 21
Rwork0.171
Rfree0.211
LigandsHEC (heme C), Ca2+
Mutation(s)None (wild-type)
Deposition Date2019-06-04

Quaternary Structure and Heme Coordination Patterns

The 6P73 ccNiR functions as a homodimeric decaheme enzyme, with each monomer (439 residues) housing five c-type hemes (HEC). The quaternary structure exhibits C2 symmetry, consistent with bacterial ccNiRs like Escherichia coli and Wolinella succinogenes [1] [10]. Heme coordination is critical for electron transfer and catalysis:

  • Hemes 2–5: Bis-histidine ligation, facilitating inter-heme electron transfer.
  • Catalytic heme (heme 1): Unique lysine coordination (Lysδ-N) at the distal site, with a proximal oxygen ligand from water/hydroxide [7].

Spectroscopic studies (EPR, MCD) confirm this coordination pattern. EPR signals at g ≈ 10.8 and 3.5 arise from spin coupling between the lysine-ligated heme 1 (S = 5/2) and heme 3 (S = 1/2), while rhombic signals (gz = 2.91) correspond to heme 2 with a 21.2° imidazole interplanar angle [7]. The dimer interface is stabilized by hydrogen bonds and hydrophobic contacts, with hemes arranged to optimize electron flow from the electron-donor protein NrfB to the active site [4] [10].

Table 2: Heme Coordination and Redox Properties in 6P73

HemeLigationRedox Potential (mV)Function
1 (Cat.)Lys/H2O+246 (nitrite-bound)Nitrite reduction
2His/His-37Electron transfer
3His/His-107Spin-coupled to heme 1
4–5His/His-250 to -400Electron transfer/reservoir

Active Site Architecture and Ligand Binding Dynamics

The catalytic heme (heme 1) in 6P73 features a distal lysine ligand (Lysδ-N) and a proximal oxygen ligand, creating a polarized environment essential for multi-electron reduction [1] [7]. Key architectural elements include:

  • Substrate access channel: A hydrophilic pathway directing nitrite to the active site.
  • Calcium-binding site: A conserved Ca2+ ion (identified in chains A/B) stabilizes substrate orientation via electrostatic interactions [1].

Ligand binding dynamics were elucidated through electrochemical trapping:

  • Nitrite binding: Induces a concerted two-electron reduction at +246 mV, forming an {FeNO}7 intermediate.
  • Intermediate properties: Exhibits an atypical EPR signature (g = 2.07, g = 1.99) due to magnetic coupling with adjacent hemes [1].
  • Reduction potential dependency: Catalytic ammonia formation requires potentials ≤ -120 mV, where the {FeNO}7 species is rapidly reduced without accumulation [1].

Protein-film voltammetry confirms that nitrite reduction is gated by electrochemical potential, with the {FeNO}7 intermediate acting as a catalytic checkpoint. This explains why hydroxylamine disproportionation (a side reaction) is thermodynamically feasible but kinetically suppressed in Shewanella ccNiR—the active site geometry favors direct ammonia formation [4].

Compound Names Mentioned:

  • Cytochrome c nitrite reductase (ccNiR)
  • Heme C (HEC)
  • {FeNO}7 intermediate
  • Calcium ion (Ca2+)

Properties

CAS Number

147571-25-3

Product Name

6P73 protein

Molecular Formula

C5H9O2

Synonyms

6P73 protein

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